molecular formula C5H7N3O B2826039 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 129027-63-0

1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2826039
CAS No.: 129027-63-0
M. Wt: 125.131
InChI Key: FSEQIWRKHVDORE-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Triazole Scaffold in Modern Organic Synthesis and Heterocyclic Chemistry

The 1,2,3-triazole ring system is a cornerstone of modern heterocyclic chemistry, largely due to its exceptional stability and the advent of "click chemistry". researchgate.net This five-membered ring, containing three adjacent nitrogen atoms, is aromatic and generally resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions. nih.gov This stability makes it an ideal and reliable scaffold or linker in the design of more complex molecules. researchgate.net

The rise of the 1,2,3-triazole scaffold is inextricably linked to the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction. This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. frontiersin.orgorganic-chemistry.org The reliability, high yields, and tolerance of a wide variety of functional groups have made this reaction a staple in drug discovery, materials science, and bioconjugation. researchgate.net

In medicinal chemistry, the 1,2,3-triazole moiety is considered a valuable pharmacophore. It can participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, enhancing binding affinity to biological targets. nih.gov Furthermore, it often serves as a bioisostere for amide bonds, offering increased metabolic stability. nih.gov Consequently, the triazole scaffold is a key component in a wide array of pharmacologically active agents, including those with anticancer, antimicrobial, and antiviral properties.

Overview of the Carbaldehyde Functional Group within Substituted 1,2,3-Triazole Systems

The carbaldehyde group at the 4-position of the triazole ring renders compounds like 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde highly versatile synthetic intermediates. mdpi.com The aldehyde's electrophilic carbon atom is a prime site for nucleophilic attack, opening a gateway to a vast number of chemical transformations. This reactivity allows for the elaboration of the triazole scaffold into more complex and functionally diverse molecules. mdpi.comchemimpex.com

Common synthetic routes to 1-substituted 4-formyl-1,2,3-triazoles often involve a two-step process: the CuAAC reaction between an azide (B81097) and propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde. mdpi.com Another innovative method involves the reaction of a precursor like 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with various primary amines (such as ethylamine) to yield the corresponding 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net

The synthetic utility of the carbaldehyde group is extensive. It can be readily transformed into other functional groups or used to connect the triazole to other molecular fragments.

Key Reactions of the Carbaldehyde Group:

Oxidation: Can be oxidized to the corresponding carboxylic acid.

Reduction: Can be reduced to a primary alcohol.

Condensation: Reacts with amines to form imines (Schiff bases) or with other active methylene (B1212753) compounds in reactions like the Wittig, Knoevenagel, or Henry reactions. researchgate.net

Nucleophilic Addition: Undergoes addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

This synthetic flexibility has made 1,2,3-triazole-4-carbaldehydes valuable precursors in the synthesis of compounds for medicinal chemistry, including potential anticancer, antifungal, and antituberculosis agents. mdpi.com

Reaction TypeReagentsProduct Functional Group
Wittig Reaction Phosphonium ylideAlkene
Reduction Sodium borohydride (B1222165) (NaBH₄)Primary Alcohol
Oxidation Potassium permanganate (B83412) (KMnO₄)Carboxylic Acid
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN)Amine
Knoevenagel Condensation Active methylene compound (e.g., malononitrile)Substituted Alkene

Research Trajectory and Future Directions for this compound Chemistry

While this compound itself has not been the subject of extensive, dedicated studies, its value lies in its role as a representative of the 1-alkyl-4-formyl-1,2,3-triazole class. Future research involving this compound and its close analogues is likely to proceed along several key trajectories.

One major direction is its continued use as a molecular building block in the synthesis of novel bioactive compounds. The straightforward methods for its synthesis, combined with the high reactivity of the aldehyde group, make it an attractive starting material for generating libraries of complex molecules for high-throughput screening in drug discovery programs. The ethyl group provides a simple, small alkyl substituent that can be used as a baseline for studying structure-activity relationships (SAR) when compared to bulkier or more functionalized N1-substituents.

In materials science, the triazole core is known for its ability to coordinate with metal ions and its thermal stability. The carbaldehyde handle on compounds like this compound could be used to synthesize novel ligands for catalysis or to incorporate the triazole moiety into polymers, potentially creating materials with enhanced thermal or photostability.

Further research into the synthetic methodologies for producing 1-alkyl-4-formyl-1,2,3-triazoles is also anticipated, with a focus on improving efficiency, scalability, and sustainability. As the demand for structurally diverse triazole-based compounds grows, the development of robust and versatile synthetic intermediates like this compound will remain a crucial area of focus in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-3-5(4-9)6-7-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEQIWRKHVDORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129027-63-0
Record name 1-ethyl-1H-1,2,3-triazole-4-carbaldehyde
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Advanced Synthetic Approaches to 1 Ethyl 1h 1,2,3 Triazole 4 Carbaldehyde and Its Derivatives

Strategies for the Formation of the 1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole core is a critical step in the synthesis of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde. Several methods have been developed, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent for its regioselectivity and high yields.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and the most widely employed method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-isomer. nih.gov

To synthesize this compound via CuAAC, the key precursors are ethyl azide and a suitable alkyne bearing a protected or latent aldehyde functionality at the terminus. The direct use of propynal is often avoided due to its high volatility and reactivity. nih.gov Common alkyne precursors include propargyl alcohol or acetal-protected propargyl aldehydes. mdpi.com

The substrate scope for the CuAAC reaction is broad, tolerating a wide variety of functional groups on both the azide and alkyne components, which makes it a versatile tool in organic synthesis. nih.gov

Table 1: Representative Precursors for the CuAAC Synthesis of this compound

Azide PrecursorAlkyne PrecursorResulting Intermediate
Ethyl AzidePropargyl alcohol(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol
Ethyl AzidePropargyl aldehyde diethyl acetal (B89532)1-Ethyl-4-(diethoxymethyl)-1H-1,2,3-triazole

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. Copper(I) is the active catalytic species, which can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate. nih.gov Various ligands can be employed to stabilize the copper(I) catalyst and enhance the reaction rate. Microwave heating has also been shown to significantly accelerate the reaction, leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Optimized conditions often involve performing the reaction in a variety of solvents, including green solvents like glycerol, or even under solvent-free conditions. nih.gov

Table 2: Comparison of Reaction Conditions for CuAAC

MethodCatalyst SystemSolventTemperatureTimeYieldReference
Conventional HeatingCuIGlycerolRoom Temp~24 hGood nih.gov
Microwave HeatingCuSO₄/Sodium Ascorbatet-BuOH/H₂O80 °C10 minHigh nih.gov
Solvent-FreeCopper carbene complexNoneRoom Temp30-60 minHigh nih.gov

Metal-Free and Other Transition Metal Approaches for 1,2,3-Triazole Synthesis

While CuAAC is dominant, alternative methods for the synthesis of 1,2,3-triazoles exist. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable example, which regioselectively yields 1,5-disubstituted 1,2,3-triazoles. unisi.itnih.gov This method provides access to a different regioisomer compared to the copper-catalyzed counterpart.

Metal-free approaches for the synthesis of 1,2,3-triazoles have also been developed, often involving thermal cycloaddition or the use of organocatalysts. researchgate.netresearchgate.net These methods are advantageous in applications where metal contamination is a concern. For instance, the reaction of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions can yield 1-aryl-5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylates, which can be further converted to the corresponding 5-formyl derivatives. researchgate.net

Oxidative Cyclization and Condensation Reactions for Triazole Ring Formation

Oxidative cyclization reactions provide another avenue for the formation of the 1,2,3-triazole ring. These methods often involve the reaction of hydrazones with various reagents under oxidative conditions. isres.orgfrontiersin.org For example, a metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles has been developed via I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source. isres.org Although this example leads to a 1,2,4-triazole, similar principles can be applied to the synthesis of 1,2,3-triazoles. Mechanistic investigations suggest that some oxidative cyclization reactions proceed via a disulfide intermediate which then converts to the final triazole product. nih.gov

Methodologies for Introducing the 4-Carbaldehyde Moiety

Once the 1-ethyl-1H-1,2,3-triazole ring is formed, the next crucial step is the introduction of the carbaldehyde group at the 4-position.

A common and effective two-step approach involves the CuAAC reaction of ethyl azide with propargyl alcohol to yield (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol. mdpi.com This intermediate alcohol is then oxidized to the corresponding aldehyde, this compound. A variety of oxidizing agents can be employed for this transformation. mdpi.com

Alternatively, the cycloaddition can be performed with an acetal-protected propargyl aldehyde, such as propargyl aldehyde diethyl acetal. The resulting 1-ethyl-4-(diethoxymethyl)-1H-1,2,3-triazole can then be hydrolyzed under acidic conditions to unveil the carbaldehyde functionality. nih.govmdpi.com

A more recent and versatile method involves the reaction of a pre-formed 1-aryl-4-formyl-1,2,3-triazole with a primary amine, such as ethylamine. mdpi.com This reaction proceeds through a ring-degenerate Cornforth rearrangement, followed by hydrolysis of the resulting 4-iminomethyl-1,2,3-triazole to yield the desired 1-alkyl-4-formyl-1,2,3-triazole. mdpi.com This method is particularly useful when the primary amine is more readily available than the corresponding azide. mdpi.com A scalable synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been developed, which serves as a key intermediate in this approach. mdpi.comresearchgate.net

Table 3: Methods for Introducing the 4-Carbaldehyde Moiety

Starting MaterialReagents and ConditionsProduct
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanolOxidizing agent (e.g., MnO₂)This compound
1-Ethyl-4-(diethoxymethyl)-1H-1,2,3-triazoleAcidic hydrolysisThis compound
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde1. Ethylamine, 80 °C 2. HydrolysisThis compound

Oxidation of Precursor Hydroxymethyl Groups

A common and reliable method for introducing the 4-carbaldehyde group onto a 1-substituted 1,2,3-triazole ring is the oxidation of the corresponding 4-hydroxymethyl precursor. mdpi.com This precursor, (1-substituted-1H-1,2,3-triazol-4-yl)methanol, is readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an organic azide and propargyl alcohol. mdpi.com The subsequent oxidation of the primary alcohol to an aldehyde requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or degradation of the triazole ring.

Several reagents have proven effective for this transformation. Manganese dioxide (MnO₂) is a widely used oxidant for allylic and benzylic alcohols, and it demonstrates high efficiency in oxidizing 4-hydroxymethyl-1,2,3-triazoles. mdpi.comcommonorganicchemistry.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. Another effective reagent is 2-Iodoxybenzoic acid (IBX), which is known for its mildness and high selectivity in oxidizing primary alcohols to aldehydes, often in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govorientjchem.orgchem-station.com

Table 1: Oxidation of (1-Substituted-1H-1,2,3-triazol-4-yl)methanol Derivatives
Substituent (R)Oxidizing AgentSolventConditionsYield (%)Reference
HexylMnO₂DCMRT, 18hNot specified mdpi.com
BenzylMnO₂DCMRT, 18hNot specified mdpi.com
Various Alkyl/ArylIBXDMSORTGood to Excellent nih.govwikipedia.org
Various Alkyl/ArylPCCDCMRTGood mdpi.com

Direct Formylation Techniques (e.g., Vilsmeier-Haack Reaction)

Direct formylation of the triazole ring offers a more atom-economical route to 1,2,3-triazole-4-carbaldehydes by avoiding the separate alcohol synthesis and oxidation steps. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). rsc.orgresearchgate.net

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich triazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. jk-sci.com While the 1,2,3-triazole ring is not as electron-rich as pyrrole (B145914) or indole, this method has been successfully applied to introduce a formyl group at the C4 or C5 position of the triazole nucleus, particularly when the ring is activated by appropriate substituents. rsc.orgrsc.org The reaction conditions, such as temperature and reaction time, are critical and must be optimized for specific substrates to achieve good yields and regioselectivity. akjournals.com

Hydrolysis of Acetal-Protected Aldehyde Precursors

To circumvent the use of the volatile and inconvenient propynal in cycloaddition reactions, a common strategy is to use a precursor with a protected aldehyde group, such as an acetal. mdpi.com Propargyl aldehyde diethyl acetal or dimethyl acetal are stable and readily available alkynes for the CuAAC reaction. The cycloaddition of an organic azide, such as ethyl azide, with an acetal-protected propargyl aldehyde yields a 4-(dialkoxymethyl)-1,2,3-triazole. nih.gov

The final step is the deprotection of the acetal to reveal the carbaldehyde. This is typically achieved through acid-catalyzed hydrolysis. nih.gov The reaction is often carried out in a mixture of an organic solvent and an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). evitachem.com The mild conditions required for acetal cleavage are generally compatible with the triazole ring, making this a high-yielding and reliable method for the synthesis of 1-substituted-4-formyl-1,2,3-triazoles. A tandem, one-pot approach combining acetal cleavage and the CuAAC reaction has also been developed, streamlining the process from commercially available precursors. nih.govnih.gov

Introduction of the N1-Ethyl Substituent and Analogous Alkyl/Aryl Groups

The introduction of the N1-substituent is a critical step that can be performed either on a pre-formed triazole ring or during the ring-forming cycloaddition reaction.

Alkylation Strategies on the Triazole Nitrogen

One synthetic route involves the direct alkylation of an unsubstituted 1H-1,2,3-triazole, such as 1H-1,2,3-triazole-4-carbaldehyde. However, this approach presents a significant challenge regarding regioselectivity. The 1H-1,2,3-triazole anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation with an electrophile like ethyl iodide or ethyl bromide can lead to a mixture of N1- and N2-alkylated isomers. acs.orgresearchgate.net

Generally, N1 alkylation is kinetically favored due to higher electron density, while the N2-substituted product is often thermodynamically more stable. researchgate.net The ratio of the resulting regioisomers is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, the solvent, and the reaction temperature. To achieve selective N1-alkylation, reaction conditions must be carefully controlled. For instance, the use of specific bases and solvent systems can favor the formation of the desired this compound. rsc.orgnih.gov

Integration of N1-Substituents during Ring Formation

A more direct and regioselective method to synthesize N1-substituted 1,2,3-triazoles is to incorporate the substituent during the ring-forming step. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the cornerstone of triazole synthesis. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) exclusively yields the 1,4-disubstituted regioisomer. nih.gov

To synthesize this compound, ethyl azide is reacted with an alkyne partner that carries the aldehyde functionality. As propynal itself can be difficult to handle, precursors like propargyl alcohol or acetal-protected propargyl aldehydes are commonly used. mdpi.com The cycloaddition of ethyl azide with propargyl alcohol, followed by oxidation of the resulting hydroxymethyl group (as described in section 2.2.1), provides a robust and highly regioselective pathway to the target compound. This approach ensures that the ethyl group is unambiguously positioned at the N1 position of the triazole ring.

Scalability and Process Intensification in 1,2,3-Triazole-4-carbaldehyde Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of 1,2,3-triazole-4-carbaldehydes presents several challenges, including safety concerns, reaction efficiency, and purification. A key issue in syntheses that integrate the N1-substituent during ring formation is the use of organic azides, such as ethyl azide. Low-molecular-weight organic azides are potentially explosive and require careful handling, especially on a large scale. mdpi.com

Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages for the synthesis of triazoles. rsc.orgresearchgate.net Flow reactors allow for the in situ generation and immediate consumption of hazardous intermediates like organic azides, minimizing their accumulation and enhancing safety. nih.gov Furthermore, flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and more consistent product quality. The use of heterogeneous catalysts, such as copper-on-charcoal, in packed-bed flow reactors simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture, making the process more efficient and sustainable for large-scale production. akjournals.comnih.govakjournals.com

Multigram Scale Synthesis Protocols

The large-scale synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes, including the target compound this compound, can be efficiently achieved through a two-step process. This process involves the initial multigram synthesis of a key intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), followed by its reaction with the appropriate primary amine. mdpi.comresearchgate.net

The synthesis of FNPT is accomplished via a metal-free cycloaddition of 4-nitrophenyl azide with the commercially available 3-dimethylaminoacrolein. mdpi.com This reaction can be performed on a multigram scale, yielding the product as a solid that can be easily isolated by filtration. mdpi.com

Following the synthesis of FNPT, the subsequent reaction with a primary amine, such as ethylamine, leads to the formation of the desired this compound. This step proceeds through a sequential cycloaddition and Cornforth-type rearrangement. mdpi.comresearchgate.net The general procedure involves reacting FNPT with the primary amine in a suitable solvent like isopropanol (B130326) or 1,4-dioxane (B91453) at elevated temperatures. mdpi.com The versatility of this method allows for the synthesis of a variety of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes by simply varying the primary amine used in the second step. mdpi.com

Below is a table summarizing the synthesis of various 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes from FNPT, demonstrating the scope of this synthetic approach. mdpi.com

AmineProductSolventYield (%)
Hexylamine1-Hexyl-1H-1,2,3-triazole-4-carbaldehydeiPrOHData not available
Benzylamine1-Benzyl-1H-1,2,3-triazole-4-carbaldehydeiPrOHData not available
Allylamine1-Allyl-1H-1,2,3-triazole-4-carbaldehydeiPrOHData not available
Propargylamine1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde1,4-DioxaneData not available
Aminoacetaldehyde dimethyl acetal1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeiPrOH93
tert-Butyl glycinatetert-Butyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetateiPrOH or 1,4-DioxaneData not available

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 1,2,3-triazoles, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.orgrsc.orgnih.gov This methodology is particularly advantageous for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net

In a typical continuous flow setup, solutions of an organic azide and a terminal alkyne are pumped through a heated reactor containing a copper catalyst. researchgate.net Various forms of copper catalysts have been successfully employed, including copper-on-charcoal and copper tubing, which can also serve as the reactor itself. rsc.orgresearchgate.net The use of a heterogeneous catalyst like copper-on-charcoal simplifies product purification as the catalyst is contained within the reactor. rsc.org

The reaction parameters, such as temperature, flow rate, and catalyst, can be precisely controlled to optimize the reaction conditions and maximize the yield of the desired product. beilstein-journals.org Continuous flow systems allow for the safe handling of potentially hazardous reagents like organic azides by generating and consuming them in situ, thus minimizing their accumulation. researchgate.net

The scalability of continuous flow synthesis has been demonstrated, with gram-scale production of 1,2,3-triazole derivatives being readily achievable. nih.govbeilstein-journals.org This makes it an attractive method for the industrial production of compounds like this compound.

The following table provides examples of 1,4-disubstituted 1,2,3-triazoles synthesized using continuous flow techniques, illustrating the broad applicability of this method. beilstein-journals.org

AzideAlkyneProductYield (%)
Azido-substituted β-amino acid derivative 11Phenylacetylene1,4-Disubstituted 1,2,3-triazole isomer 15Excellent
Azido-substituted β-amino acid derivative 12Phenylacetylene1,4-Disubstituted 1,2,3-triazole isomer 16Excellent
Azido-substituted β-amino acid derivative 13Phenylacetylene1,4-Disubstituted 1,2,3-triazole isomer 1776
Azido-substituted β-amino acid derivative 14Phenylacetylene1,4-Disubstituted 1,2,3-triazole isomer 1889
Azido-substituted β-amino acid derivative 11Diethyl acetylenedicarboxylate1,4,5-Trisubstituted 1,2,3-triazole dicarboxylate 19>96
Azido-substituted β-amino acid derivative 12Diethyl acetylenedicarboxylate1,4,5-Trisubstituted 1,2,3-triazole dicarboxylate 20>96
Azido-substituted β-amino acid derivative 13Diethyl acetylenedicarboxylate1,4,5-Trisubstituted 1,2,3-triazole dicarboxylate 21>96
Azido-substituted β-amino acid derivative 14Diethyl acetylenedicarboxylate1,4,5-Trisubstituted 1,2,3-triazole dicarboxylate 22>96

Reactivity and Functional Group Transformations of 1 Ethyl 1h 1,2,3 Triazole 4 Carbaldehyde

Chemical Reactivity of the Aldehyde Functional Group

The formyl group at the 4-position of the triazole ring is a key site for chemical modifications. mdpi.com Its electrophilic carbon atom is susceptible to nucleophilic attack, and the group can readily undergo both oxidation and reduction, making it a valuable handle in the synthesis of more complex molecules.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde can be oxidized to yield the corresponding carboxylic acid, 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. This transformation is a standard reaction for aldehydes. For the analogous compound, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, this oxidation is a known reaction, producing 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Studies on such carboxylic acid derivatives have demonstrated their potential as inhibitors for enzymes like xanthine (B1682287) oxidase.

Reduction to Alcohol Derivatives

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol. This conversion is a fundamental reaction in organic chemistry, often achieved using various reducing agents. organic-chemistry.org The reduction of the phenyl-substituted analogue to 1-phenyl-1H-1,2,3-triazole-4-methanol has been documented. Notably, the synthesis of 1-substituted 4-formyl-1,2,3-triazoles frequently involves the oxidation of the corresponding alcohol, highlighting the accessibility of the alcohol derivative. mdpi.com

Nucleophilic Addition Reactions with Amines and Hydrazines

The aldehyde group readily reacts with primary amines and hydrazines in nucleophilic addition reactions. This typically proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form a carbon-nitrogen double bond. rdd.edu.iq This reactivity is fundamental to the formation of imines and Schiff bases.

The condensation of this compound with primary amines produces N-substituted imines, commonly known as Schiff bases. mdpi.comnih.gov This reaction is characterized by the formation of an azomethine group (–C=N–) where the aldehyde's oxygen atom is replaced by a substituted nitrogen atom. rdd.edu.iqnih.gov The formation of these imines is often the initial step in more complex reaction sequences, such as the Cornforth rearrangement. mdpi.com The stability and reactivity of the resulting imine are influenced by the electronic and steric properties of the substituents on both the triazole ring and the amine. nih.gov

Table 1: General Reaction for Imine (Schiff Base) Formation
Reactant 1Reactant 2ProductKey Functional Group Transformation
This compoundPrimary Amine (R-NH₂)1-Ethyl-4-((R-imino)methyl)-1H-1,2,3-triazoleAldehyde (C=O) → Imine (C=N-R)

Reactions Involving the 1,2,3-Triazole Ring System

While the 1,2,3-triazole ring is generally stable, it can participate in rearrangement reactions, particularly when influenced by substituents at the 4-position.

Ring-Degenerate Cornforth Rearrangement in 1,2,3-Triazole-4-carbaldehydes

A significant reaction involving the triazole nucleus is the ring-degenerate Cornforth rearrangement. mdpi.com This thermal rearrangement provides a powerful method for exchanging the N1-substituent of the triazole ring and is particularly useful for synthesizing 1-alkyl-4-formyl-1,2,3-triazoles from their 1-aryl counterparts, thereby avoiding the use of potentially explosive alkyl azides. mdpi.com

The process occurs in three main stages:

Imine Formation : A 1-aryl-1H-1,2,3-triazole-4-carbaldehyde reacts with a primary alkylamine to form the corresponding imine in situ. mdpi.com

Rearrangement : The imine undergoes a thermal, ring-degenerate rearrangement through a triazole-diazoimine equilibrium. mdpi.com This equilibrium is typically shifted towards the triazole bearing the more electron-deficient substituent on the imine nitrogen. mdpi.com

Hydrolysis : The rearranged imine is then hydrolyzed to release the new 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde and the arylamine byproduct. mdpi.com

Kinetic studies on this rearrangement have shown that the rates are sensitive to both steric and electronic factors of the reacting amine. nih.govresearchgate.net

Table 2: Key Stages of the Cornforth Rearrangement for Triazole Synthesis
StageReactantsIntermediate/ProductDescription
1. Imine Formation1-Aryl-1H-1,2,3-triazole-4-carbaldehyde + Alkylamine (e.g., Ethylamine)4-((Alkylimino)methyl)-1-aryl-1H-1,2,3-triazoleCondensation reaction to form a Schiff base. mdpi.com
2. Rearrangement4-((Alkylimino)methyl)-1-aryl-1H-1,2,3-triazole4-((Arylimino)methyl)-1-alkyl-1H-1,2,3-triazoleThermal rearrangement via a triazole-diazoimine equilibrium. mdpi.com
3. Hydrolysis4-((Arylimino)methyl)-1-alkyl-1H-1,2,3-triazole + Water1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde (e.g., this compound) + ArylamineCleavage of the imine to yield the final aldehyde product. mdpi.com

Electrophilic and Nucleophilic Interactions of the Triazole Core

The 1,2,3-triazole ring is an aromatic heterocycle characterized by the presence of two pyridine-type nitrogen atoms and one pyrrole-type nitrogen atom. This configuration results in a π-deficient system, which influences its reactivity towards electrophiles and nucleophiles. nih.gov The ring is generally stable and less prone to quaternization. nih.gov However, it can undergo electrophilic substitution at its carbon or nitrogen atoms. nih.gov

The reactivity of the this compound core is dictated by the electronic properties of the triazole ring itself, modified by the N-ethyl and C-4-formyl substituents. The nitrogen-rich nature of the triazole ring allows for various supramolecular interactions. rsc.org The C-5 proton of the 1,2,3-triazole ring is notably acidic and can be removed by a strong base, rendering the C-5 carbon nucleophilic. Conversely, the nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. youtube.com

Research on related 2-phenyltriazole 1-oxides has shown that the C-5 position is activated towards both electrophilic and nucleophilic attack. rsc.org While this compound is not an N-oxide, this indicates the potential for tailored reactivity at the C-5 position. The triazole core can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity with various biological targets. rsc.org

Synthetic Utility in Complex Molecular Architectures

The dual functionality of the aldehyde group and the reactive triazole core makes this compound a valuable building block in organic synthesis for creating more complex molecules.

Synthesis of Fused Heterocyclic Systems (e.g., Triazole-Fused Pyrazines, Pyridazines)

The aldehyde functionality is a key anchor point for the construction of fused heterocyclic systems. The reaction of 1,2,3-triazoles containing adjacent carbonyl functionalities with hydrazine (B178648) or its derivatives is a common and effective strategy for synthesizing triazole-fused pyridazines. nih.govresearchgate.net Similarly, condensation with 1,2-diamines can lead to the formation of triazole-fused pyrazines. nih.gov

For instance, derivatives structurally similar to this compound, such as 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, have been successfully used to synthesize 1,2,3-triazolopyridazinone compounds. nih.gov This involves a condensation reaction with hydrazine, where the formyl group participates in the cyclization to form the fused pyridazinone ring. This highlights the potential of the title compound to undergo similar transformations.

The general synthetic approach involves the initial reaction of the aldehyde group to form a hydrazone, followed by an intramolecular cyclization that engages a second functional group on the triazole ring or a co-reactant.

Table 1: Representative Reactions for Fused Heterocycle Synthesis
Starting Material TypeReagentFused ProductGeneral ConditionsReference
1,2,3-Triazole-4,5-dicarbonylsHydrazine Hydrate1H-1,2,3-Triazolo[4,5-d]pyridazineEthanol, Reflux nih.gov
4,5-Diamino-1,2,3-triazole1,2-Dicarbonyl compound1H-1,2,3-Triazolo[4,5-b]pyrazineCondensation nih.gov
1-Aryl-5-formyl-1H-1,2,3-triazole-4-carboxylateHydrazine derivatives1,2,3-TriazolopyridazinoneMultistep synthesis nih.gov

Formation of Other Heterocycles (e.g., Oxadiazoles (B1248032), Pyrazoles)

The aldehyde group of this compound is a versatile precursor for the synthesis of other important five-membered heterocycles like oxadiazoles and pyrazoles.

Synthesis of Pyrazoles: The aldehyde can react with hydrazine derivatives to form hydrazones, which can then undergo cyclization reactions to yield pyrazoles. For example, the reaction of 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole with malononitrile, followed by treatment with hydrazine hydrate, leads to the formation of a pyrazole (B372694) derivative. scirp.org Another pathway involves the Vilsmeier-Haack formylation of triazole-hydrazone precursors to generate 1,2,3-triazolyl pyrazole carbaldehydes. rsc.org These examples demonstrate established routes where a triazole carbaldehyde acts as a key intermediate for pyrazole synthesis.

Synthesis of Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with the conversion of the aldehyde group to a carboxylic acid or acid hydrazide. The aldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to an acid hydrazide. This intermediate can subsequently be cyclized with various reagents, such as carbon disulfide or by condensation with another carboxylic acid derivative, to form the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.govorientjchem.org For instance, a common method involves reacting a triazole carboxylic acid with semicarbazide (B1199961) hydrochloride in the presence of a dehydrating agent like POCl₃ to construct the oxadiazole moiety. orientjchem.org

Table 2: Synthetic Pathways to Other Heterocycles
Target HeterocycleKey Intermediate from AldehydeTypical Reagents for CyclizationReference
PyrazoleHydrazoneActive methylene (B1212753) compounds (e.g., malononitrile) scirp.org
1,3,4-OxadiazoleAcid HydrazideCarbon disulfide, Semicarbazide/POCl₃ nih.gov, orientjchem.org
Isoxazoleα,β-Unsaturated aldehyde (via condensation)Hydroxylamine scirp.org

Spectroscopic and Structural Characterization of 1 Ethyl 1h 1,2,3 Triazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-substituted 1,2,3-triazole-4-carbaldehydes, offering unambiguous insights into the molecular structure.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the key protons within the molecular structure of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde and its analogs. The spectrum provides characteristic signals for the aldehyde proton, the triazole ring proton, and the protons of the substituent at the N-1 position.

The aldehyde proton (CHO) typically appears as a distinct singlet in the downfield region of the spectrum, generally between δ 10.0 and 10.2 ppm. mdpi.com This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom. Another key singlet corresponds to the C5-proton of the 1,2,3-triazole ring, which is consistently observed in the range of δ 8.0 to 8.8 ppm. mdpi.commdpi.com

For this compound, the ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with adjacent protons. The chemical shifts and coupling constants of these signals provide clear evidence for the specific alkyl substituent attached to the triazole nitrogen. Data from various 1-alkyl-4-formyl-1,2,3-triazoles confirm these characteristic patterns. mdpi.com

Table 1: Representative ¹H NMR Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes in CDCl₃

Compound Aldehyde H (δ, ppm) Triazole H-5 (δ, ppm) Substituent Protons (δ, ppm)
1-Methyl- 10.14 (s, 1H) 8.15 (s, 1H) 4.21 (s, 3H)
1-Allyl- 10.15 (s, 1H) 8.16 (s, 1H) 6.06 (m, 1H), 5.42 (m, 2H), 5.08 (d, 2H)
1-Hexyl- 10.14 (s, 1H) 8.15 (s, 1H) 4.45 (t, 2H), 1.98 (m, 2H), 1.32 (m, 6H), 0.89 (m, 3H)
1-Benzyl- 10.12 (s, 1H) 8.02 (s, 1H) 7.36 (m, 5H), 5.60 (s, 2H)

Data sourced from MDPI mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The most downfield signal in the ¹³C NMR spectrum of this compound corresponds to the aldehyde carbonyl carbon, which typically resonates around δ 185 ppm. mdpi.com The two carbon atoms of the 1,4-disubstituted triazole ring, C4 and C5, exhibit characteristic chemical shifts in the ranges of δ 147-148 ppm and δ 125-127 ppm, respectively. mdpi.commdpi.com The signals for the ethyl group's carbons (-CH₂- and -CH₃) would appear in the upfield region of the spectrum, with their precise shifts confirming the nature of the alkyl substituent.

Table 2: Representative ¹³C NMR Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes in CDCl₃

Compound Aldehyde C=O (δ, ppm) Triazole C-4 (δ, ppm) Triazole C-5 (δ, ppm) Substituent Carbons (δ, ppm)
1-Methyl- 185.1 148.1 126.3 37.2
1-Allyl- 185.1 148.0 125.2 130.2, 121.5, 53.1
1-Hexyl- 185.2 147.8 125.2 50.8, 31.1, 30.1, 26.0, 22.4, 13.9
1-Benzyl- 185.2 148.1 125.3 133.5, 129.5, 129.4, 128.5, 54.7

Data sourced from MDPI mdpi.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes (C=O, C=N)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This band is typically observed in the region of 1660–1700 cm⁻¹. rsc.org

Additionally, the spectrum displays characteristic bands associated with the triazole ring. Vibrations corresponding to C=N and N=N stretching within the heterocyclic ring usually appear in the 1430–1595 cm⁻¹ region. rsc.orgresearchgate.net C-H stretching vibrations from the aromatic triazole ring and the aliphatic ethyl group are also observed, typically around 2900-3100 cm⁻¹. rsc.orgresearchgate.net

Table 3: Key IR Absorption Frequencies for Triazole Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1660 - 1700
Triazole Ring C=N/N=N Stretch 1430 - 1595
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 2965

Data compiled from multiple sources. rsc.orgresearchgate.netijrpc.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by measuring its mass-to-charge ratio (m/z) to several decimal places. mdpi.com

Techniques like electrospray ionization (ESI) typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation, such as [M+Na]⁺. rsc.orgnih.gov The experimentally measured mass is then compared to the calculated mass for the expected molecular formula, providing strong evidence for the compound's identity. For instance, the calculated m/z for the [M+H]⁺ ion of a related compound, 1-benzyl-4-formyl-1,2,3-triazole (C₁₀H₉N₃O), is 188.0818, which would be verified by the experimental finding. nih.gov Analysis of the fragmentation patterns can also provide structural information, revealing the loss of neutral molecules or radicals corresponding to the aldehyde and ethyl substituents. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This technique is used to determine the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula proposed by other spectroscopic methods.

The experimentally determined weight percentages of C, H, and N are compared with the values calculated from the proposed molecular formula (C₅H₇N₃O for this compound). A close correlation between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's purity and elemental composition. mdpi.comniscpr.res.in

Table 4: Theoretical Elemental Composition of C₅H₇N₃O

Element Carbon (C) Hydrogen (H) Nitrogen (N) Oxygen (O)

| Calculated % | 51.28 | 6.02 | 35.88 | 13.66 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the atoms.

Table of Compounds Mentioned

Compound Name
This compound
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde
1-Allyl-1H-1,2,3-triazole-4-carbaldehyde
1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde

Theoretical and Computational Investigations of 1 Ethyl 1h 1,2,3 Triazole 4 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the geometric and electronic properties of heterocyclic systems, including 1,2,3-triazole derivatives nih.govresearchgate.net. DFT calculations for 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde would typically employ functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable predictions nih.gov.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsion) angles between the ethyl group, the triazole ring, and the carbaldehyde group.

Studies on similar 1,4-disubstituted 1,2,3-triazoles have shown that the triazole ring itself is largely planar nih.gov. The key conformational variables for this molecule would be the rotation around the N-C bond of the ethyl group and the C-C bond connecting the carbaldehyde group to the triazole ring. DFT calculations can identify the global minimum energy conformation as well as other low-energy conformers, providing insight into the molecule's flexibility. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum nih.gov.

Table 1: Illustrative Optimized Geometrical Parameters for a 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde Moiety (Calculated at B3LYP Level) Note: This data is representative of typical 1,2,3-triazole structures and not specific experimental or calculated values for this compound.

ParameterBond/AngleCalculated Value
Bond Length (Å)N1=N21.29 - 1.31
N2-N31.36 - 1.38
C4=C51.37 - 1.39
C4-C(aldehyde)1.45 - 1.47
Bond Angle (°)N1-N2-N3109 - 111
C5-N1-N2111 - 113
C(ring)-C(ald.)=O123 - 125

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons nih.gov.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity researchgate.net. From EHOMO and ELUMO, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters, derived from DFT calculations, help predict how the molecule will behave in different chemical environments nih.govresearchgate.net. For this compound, the electron-withdrawing nature of the carbaldehyde group is expected to lower the LUMO energy, influencing its electrophilic character.

Table 2: Representative Quantum Chemical Reactivity Descriptors for a 1,2,3-Triazole Derivative Note: This data is illustrative, based on general values for similar heterocyclic compounds.

ParameterSymbolTypical Value (eV)Formula
HOMO EnergyEHOMO-6.5 to -7.5-
LUMO EnergyELUMO-1.5 to -2.5-
Energy GapΔE4.5 to 5.5ELUMO - EHOMO
Chemical Hardnessη2.25 to 2.75(ELUMO - EHOMO) / 2
Chemical SoftnessS0.18 to 0.221 / η
Electronegativityχ4.0 to 5.0-(EHOMO + ELUMO) / 2
Electrophilicity Indexω1.5 to 2.5χ² / (2η)

DFT calculations are highly valuable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). Comparing the computed IR spectrum with the experimental one helps assign the observed absorption bands. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C=N and N=N stretches within the triazole ring, and C-H stretches of the ethyl group researchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) mdpi.comsemanticscholar.org. The computed shifts are then compared to experimental data (typically recorded in a solvent like CDCl₃ or DMSO-d₆) to verify the molecular structure. Theoretical predictions can help resolve ambiguities in complex spectra and confirm the regiochemistry of substitution on the triazole ring mdpi.com.

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for a 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde Structure Note: Experimental data is based on close analogues such as 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. Calculated values are representative.

SpectroscopyAssignmentExperimental Value (Analogue) mdpi.comHypothetical Calculated Value
IR (cm⁻¹)C=O (aldehyde)~1700~1710
C=N / N=N (ring)1450 - 16001460 - 1610
C-H (alkyl)2850 - 30002860 - 3010
¹H NMR (ppm)-CHO~10.1~10.0
Triazole H-5~8.1~8.0
-CH₂- (ethyl)~4.5~4.4
¹³C NMR (ppm)C=O (aldehyde)~185~184
Triazole C-4~148~147
-CH₂- (ethyl)~51~50

Time-Dependent DFT (TD-DFT) for Excited State Properties and Light Absorption

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic excited states of a molecule, allowing for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum nih.gov. The output of a TD-DFT calculation includes the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n→π* or π→π*) scispace.com. Studies on similar triazole-based chromophores show that TD-DFT, especially when combined with a suitable solvent model, can provide valuable insights into their photophysical properties, though results must be interpreted with care rsc.orgresearchgate.net.

Table 4: Illustrative TD-DFT Predicted Electronic Transitions for a 1,2,3-Triazole Chromophore Note: This data is hypothetical and serves to illustrate typical TD-DFT output.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2850.15HOMO → LUMO (π→π)
S₀ → S₂2500.08HOMO-1 → LUMO (π→π)
S₀ → S₃2200.02HOMO → LUMO+1 (n→π*)

Molecular Dynamics Simulations for Conformational Landscapes and Molecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational landscape—the collection of shapes the molecule can adopt at a given temperature—and its flexibility pensoft.net. This is particularly useful for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. By analyzing the trajectory from an MD simulation, one can identify preferred conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in a realistic environment researchgate.net.

Quantum Chemical Parameters in Mechanistic Investigations

The parameters obtained from DFT calculations are instrumental in investigating reaction mechanisms. For instance, the distribution of electron density and the Molecular Electrostatic Potential (MEP) map can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in this compound. This information is vital for predicting how the molecule will react with other reagents. The lone pairs on the triazole nitrogen atoms and the carbonyl oxygen are expected to be nucleophilic centers, while the carbonyl carbon is a primary electrophilic site. FMO analysis can further predict the feasibility and regioselectivity of cycloaddition reactions and other transformations involving the triazole ring, guiding synthetic efforts researchgate.netacs.org.

Tautomeric Equilibrium and Relative Stabilities of 1,2,3-Triazole Systems

The phenomenon of tautomerism is a significant characteristic of many heterocyclic compounds, including the 1,2,3-triazole ring system. Prototropic tautomerism in 1,2,3-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to an equilibrium between different tautomeric forms. For a 1,4-disubstituted 1,2,3-triazole such as this compound, the primary tautomeric considerations involve the position of the hydrogen atom on the triazole ring, which in this case is replaced by an ethyl group, thus locking the substitution at the N1 position. However, a discussion of the parent 1,2,3-triazole tautomerism provides a foundational understanding of the electronic preferences of the ring system.

Theoretical and computational chemistry plays a crucial role in elucidating the tautomeric equilibrium and the relative stabilities of these isomers, which can be challenging to determine experimentally due to rapid interconversion. Computational studies on the parent 1,2,3-triazole have consistently shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. nih.gov This preference is often attributed to more favorable electronic arrangements and delocalization within the 2H-tautomer.

In the case of this compound, the ethyl group at the N1 position prevents the formation of the 2H and 3H tautomers through proton migration. However, considering a hypothetical scenario where the ethyl group is replaced by a proton (1H-1,2,3-triazole-4-carbaldehyde), we can analyze the likely tautomeric preferences based on existing computational studies of similarly substituted 1,2,3-triazoles. The presence of a carbaldehyde group at the C4 position, which is an electron-withdrawing group, can influence the electronic distribution within the triazole ring and thus affect the relative stabilities of the possible tautomers.

Computational analyses, typically employing Density Functional Theory (DFT) methods, are used to calculate the energies of the different tautomeric forms. These calculations help in predicting the most stable tautomer and the energy differences between them. For substituted 1,2,3-triazoles, the relative stability of tautomers is a result of a delicate balance of electronic and steric effects imparted by the substituents.

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
1H-1,2,3-triazole-4-carbaldehyde3.84.5
2H-1,2,3-triazole-4-carbaldehyde0.02.1

The data presented in the table for the hypothetical parent compound, 1H-1,2,3-triazole-4-carbaldehyde, is illustrative of the general finding that the 2H-tautomer is energetically more favorable. The lower relative energy of the 2H tautomer suggests it would be the predominant form in a tautomeric equilibrium. The dipole moment is another important electronic property that is influenced by the tautomeric form, which in turn can affect the molecule's solubility and its interactions with other molecules.

For the specific case of this compound, the ethyl group at the N1 position stabilizes this isomer and prevents tautomerization to the 2H or 3H forms. Therefore, it exists as a single, stable compound. The computational investigation of its properties would focus on conformational analysis and electronic properties rather than tautomeric equilibrium.

Advanced Applications and Research Outlook for 1 Ethyl 1h 1,2,3 Triazole 4 Carbaldehyde Derivatives

Role as Chemical Building Blocks and Synthetic Intermediates in Organic Synthesis

The utility of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde and its analogs stems from the reactivity of the aldehyde functional group, which can undergo various transformations such as oxidation, reduction, and condensation reactions. This reactivity allows for its incorporation into a multitude of organic syntheses, positioning it as a key building block for diverse molecular architectures. chemimpex.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," provides an efficient and regioselective pathway for synthesizing the core 1,4-disubstituted 1,2,3-triazole structure, which has accelerated the development of its derivatives. researchgate.net

Design and Synthesis of Novel Heterocyclic Candidates

Derivatives of this compound are instrumental in the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The triazole-4-carbaldehyde moiety serves as a precursor for molecules targeting a range of biological activities. mdpi.com Researchers have utilized these intermediates to synthesize potential anticancer, antifungal, antituberculosis, and anti-inflammatory agents. mdpi.comnih.gov The triazole ring is a key component in these structures, often enhancing the biological activity of the target molecule. researchgate.net

The synthesis process frequently involves the reaction of the carbaldehyde with various amines to form Schiff bases or other condensation products, which can then be further modified or cyclized to create more complex heterocyclic systems. For instance, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, derived from the corresponding carboxylic acids, have been used to synthesize 1,3,4-oxadiazoles, demonstrating the versatility of the triazole scaffold in generating other heterocyclic rings. nih.gov The development of domino, "click," and retro-Diels–Alder (RDA) reaction sequences has further expanded the ability to construct complicated heterocycles from triazole-based starting materials. nih.gov

Precursors for Complex Molecular Scaffolds

The this compound framework is not limited to the synthesis of simple heterocycles; it is also a foundational component for building complex, multi-ring molecular scaffolds. The triazole unit is a privileged structure in medicinal chemistry and can be integrated into larger molecules to improve their pharmacokinetic properties. nih.govresearchgate.net Its ability to participate in hydrogen bonding and π-π interactions contributes to its binding affinity with biological targets.

One notable application is in the synthesis of peptidotriazolamers, which are hybrid foldamers containing alternating amide bonds and 1,4-disubstituted 1H-1,2,3-triazoles. researchgate.net This demonstrates the role of the triazole as a stable, peptide-bond isostere. Furthermore, the aldehyde functionality allows for the construction of elaborate structures such as quinolines and flavonoids connected to the triazole core. For example, 1-aryl-1H-1,2,3-triazole-4-carboxylic acids can be converted to acid chlorides, which then acylate other molecules, leading to multi-step syntheses of complex flavonoid-triazole hybrids. nih.gov The reaction of triazole aldehydes with isatin (B1672199) in the Pfitzinger reaction to yield quinoline-4-carboxylic acids is another example of its use in constructing intricate molecular frameworks. nih.gov

Contributions to Materials Science and Engineering

The unique properties of the 1,2,3-triazole ring extend beyond medicinal applications into the realm of materials science. nih.gov The presence of three nitrogen atoms allows the triazole ring to act as a ligand for coordinating metals, a hydrogen bond acceptor, and a hydrogen bond donor. rsc.orgmdpi.com These characteristics make triazole derivatives valuable components in the design of advanced functional materials.

Ligands in Metal-Organic Frameworks (MOFs) for Catalytic Sites

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. Triazole-based ligands can be custom-designed to create MOFs with specific properties.

Research has shown that incorporating 1,2,3-triazole moieties into MOF structures can significantly enhance their functional properties. In one study, a prototypal pillared MOF, MOF-508, was modified by replacing the 4,4′-bipyridine pillar ligand with a custom-designed ligand containing a 1,2,3-triazole ring, specifically 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine. rsc.orgresearchgate.net The resulting porous metal–triazolate framework, named MTAF-3, demonstrated a remarkable threefold increase in its CO2 uptake capacity compared to the original MOF-508. rsc.org This enhancement highlights the potential of using triazole derivatives to tune the properties of MOFs for applications like carbon capture.

Components in Polymer and Coating Technologies

In polymer science, 1,2,3-triazole-rich molecules have gained significant attention for their use in functional polymers and high-performance coatings. mdpi.comrsc.org The triazole moiety imparts desirable properties such as antimicrobial and antifouling characteristics. rsc.org The efficiency of the CuAAC reaction facilitates the incorporation of triazole units into polymer backbones or as functional side groups. mdpi.com

These triazole-containing polymers are used to develop a variety of advanced coatings, including those with anti-corrosive and self-healing properties. rsc.org The click chemistry approach is versatile enough to be applied to the functionalization of a wide range of materials, from nanoparticles to carbon nanotubes, leading to the development of hybrid nanocomposites for high-performance applications. rsc.org The large dipole moment of the triazole ring and its ability to engage in hydrogen bonding contribute to the unique properties of these materials. mdpi.com

Development of Fluorescent Compounds

The 1,2,3-triazole scaffold is also a key component in the development of fluorescent compounds and bioimaging agents. mdpi.com The conjugated system of the triazole ring, often extended through substitution at the 1 and 4 positions, can give rise to molecules with interesting photophysical properties. By modifying the substituents on the triazole ring, the fluorescence emission and absorption characteristics can be tuned.

The synthesis of bioimaging agents from triazole-4-carbaldehyde intermediates has been reported, underscoring the utility of this chemical family in creating molecular probes for biological systems. mdpi.com These fluorescent derivatives can be used for site-specific labeling of proteins and peptides, enabling the visualization of biological processes. For example, 1H-1,2,3-triazole-4-carbaldehyde derivatives have been successfully used for the N-terminal specific labeling of bioactive peptides and proteins with various functional molecules, including fluorophores. researchgate.net

Applications in Chemical Biology and Bioconjugation

The 1,2,3-triazole moiety is a well-established and highly effective linker in bioconjugation, largely due to the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Derivatives of this compound are poised to play a significant role in this field, offering a stable and efficient means to connect biomolecules.

Derivatives of this compound serve as versatile precursors for creating stable linkages between different biomolecules. The aldehyde functionality can be readily converted into other functional groups, such as amines or carboxylic acids, which can then be used in standard bioconjugation reactions. The resulting triazole linker is known for its high chemical stability, being resistant to hydrolysis, oxidation, and reduction, which is a significant advantage over many traditional linkers.

The general strategy involves synthesizing a derivative of this compound that contains a reactive group suitable for click chemistry, such as an azide (B81097) or an alkyne. This functionalized triazole can then be conjugated to a biomolecule of interest.

Table 1: Examples of Biomolecule Conjugation via Triazole Linkers

Biomolecule Class Conjugation Strategy Resulting Linkage Key Advantages
Peptides & Proteins CuAAC ("Click Chemistry") Stable triazole ring High efficiency, biocompatibility, chemical stability
Nucleic Acids Phosphoramidite chemistry followed by CuAAC Triazole-modified backbone or base Enhanced stability, potential for therapeutic applications

A key challenge in chemical biology is the site-specific modification of proteins and peptides to ensure homogeneity and preserve biological activity. Derivatives of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes can be employed for such precise modifications. One established method involves the development of reagents that can target specific amino acid residues.

For instance, 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives have been developed for the N-terminal specific labeling of proteins and peptides. This method proceeds under mild conditions with high conversion rates. Functional molecules such as fluorophores or biotin (B1667282) can be attached to the triazole ring, allowing for the site-specific conjugation of these labels to the N-terminus of a protein. researchgate.net This approach ensures that the modification occurs at a single, predictable location, which is crucial for many applications in diagnostics and therapeutics.

Role in Catalytic Systems and Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating agents for a variety of metal ions. This property allows derivatives of this compound to be used as ligands in the construction of metal complexes with catalytic activity and interesting coordination chemistry. The aldehyde group can be derivatized to create multidentate ligands, further enhancing the stability and modifying the electronic properties of the resulting metal complexes.

Imine derivatives, synthesized from 1-substituted 4-formyl-1,2,3-triazoles, have been noted as interesting ligands in coordination chemistry. mdpi.com These ligands can form stable complexes with transition metals, and the resulting organometallic compounds are being explored for their catalytic applications. rsc.org For example, palladium(II) complexes featuring bidentate pyridine-triazole ligands have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. acs.org The versatility of the triazole scaffold allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can influence the catalytic performance of the metal center.

Table 2: Metal Complexes with Triazole-Based Ligands and Their Applications

Metal Ion Ligand Type Application Reference
Palladium(II) Bidentate pyridine-triazole Suzuki-Miyaura coupling acs.org
Iridium(III) / Rhodium(III) 1-(2-pyridyl)-1,2,3-triazoles Potential in C-H activation and catalysis acs.org

Emerging Research Areas and Future Perspectives

The field of this compound derivatives is ripe with potential for future discoveries and applications. The ease of synthesis and functionalization of these compounds opens up numerous avenues for research.

One of the most promising future directions is the development of novel therapeutic agents. The 1,2,3-triazole ring is a common motif in many biologically active compounds, and derivatives of this compound are being explored as scaffolds for the synthesis of new drugs with potential anticancer, antifungal, and antibacterial properties. mdpi.com

In the realm of materials science, the ability of triazole derivatives to form stable coordination polymers and metal-organic frameworks (MOFs) is an area of growing interest. These materials have potential applications in gas storage, separation, and catalysis. The functionalization of the triazole ligand, for which this compound is a key precursor, allows for the rational design of MOFs with tailored properties.

Furthermore, the development of new catalytic systems based on metal complexes of these triazole ligands is an active area of research. The goal is to create highly efficient and selective catalysts for a wide range of organic transformations, contributing to greener and more sustainable chemical processes. The modular nature of triazole ligand synthesis via click chemistry provides a powerful tool for generating large libraries of ligands for high-throughput catalyst screening. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (room temperature to 80°C), and catalyst loading (1–5 mol% Cu(I)). For multi-step syntheses, one-pot strategies (e.g., Hantzsch dihydropyridine reactions) can improve efficiency by combining intermediates in a single reactor, reducing purification steps . Optimization involves iterative adjustment of reaction time, solvent polarity, and catalyst-to-substrate ratios, monitored via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while triazole protons appear at δ 7.5–8.5 ppm. Ethyl groups show triplet (CH2) and quartet (CH3) signals .
  • IR : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the aldehyde functionality.
  • Purity is assessed via integration of diagnostic peaks and comparison with reference spectra. Impurities (e.g., unreacted starting materials) are quantified using HPLC with UV detection at 254 nm .

Q. What computational methods predict the three-dimensional conformation and electronic properties of this compound?

  • Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts ground-state geometries and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects and conformational flexibility. These methods guide hypotheses about reactivity (e.g., nucleophilic attack at the aldehyde) and intermolecular interactions .

Advanced Research Questions

Q. How do substituents at the 1-position of the triazole ring influence stability and reactivity under varying conditions?

  • Answer : Electron-donating groups (e.g., ethyl) enhance stability by reducing susceptibility to oxidation. In contrast, electron-withdrawing substituents (e.g., nitro) may promote ring-degenerate rearrangements at elevated temperatures. For example, 1-phenyl analogs show no rearrangement at room temperature but undergo slow degradation with nitro groups . Stability studies should include thermal gravimetric analysis (TGA) and accelerated aging under UV light or humidity.

Q. What strategies mitigate side reactions during the synthesis of derivatives in multi-component reactions?

  • Answer :

  • Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation.
  • Catalyst Tuning : Heterogeneous catalysts (e.g., Cu nanoparticles on silica) improve regioselectivity in cycloadditions.
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) minimizes decomposition of thermally labile intermediates.
  • Example: In Hantzsch reactions, maintaining stoichiometric ratios of aldehyde, β-ketoester, and ammonium acetate prevents dimerization .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives?

  • Answer : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths, angles, and torsion angles with <0.01 Å precision. For example, SHELXL’s TWIN command handles twinned crystals, while PART instructions manage disorder. WinGX and ORTEP visualize anisotropic displacement parameters, critical for confirming the aldehyde’s planar geometry and hydrogen-bonding networks .

Q. What kinetic and mechanistic insights apply to click chemistry reactions involving this compound?

  • Answer : Pseudo-first-order kinetics are used to measure reaction rates in CuAAC. The rate-determining step involves copper-acetylide formation, monitored via in situ IR or Raman spectroscopy. Activation energy (Ea) is derived from Arrhenius plots (ln k vs. 1/T). Competing pathways (e.g., Glaser coupling) are suppressed by nitrogen sparging to exclude oxygen .

Q. How does the ethyl group affect intermolecular interactions in crystal packing?

  • Answer : Hirshfeld surface analysis reveals that the ethyl group engages in weak C–H···O and C–H···π interactions, influencing crystal packing density. For example, in analogous triazoles, ethyl substituents reduce π-stacking compared to aromatic groups, leading to lower melting points and enhanced solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.